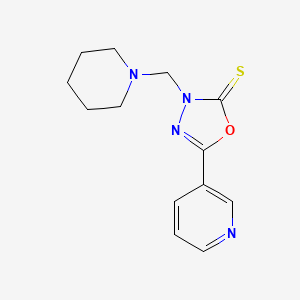
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,4-dimethylphenyl ring and a 2-methylpropyl group
Méthodes De Préparation
The synthesis of 1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological and chemical activities.
Comparaison Avec Des Composés Similaires
1-(2,4-Dimethylphenyl)-3-(2-methylpropyl)thiourea can be compared with other thiourea derivatives, such as:
- 1-(2,4-Dimethylphenyl)-3-ethylthiourea
- 1-(2,4-Dimethylphenyl)-3-phenylthiourea
- 1-(2,4-Dimethylphenyl)-3-butylthiourea These compounds share similar structural features but differ in the alkyl or aryl groups attached to the thiourea moiety. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and potential applications.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-methylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-9(2)8-14-13(16)15-12-6-5-10(3)7-11(12)4/h5-7,9H,8H2,1-4H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXFOOGBZDMQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)

![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)


![3-[4-(PIPERIDINE-1-SULFONYL)PHENYL]-N-(PROP-2-EN-1-YL)PROPANAMIDE](/img/structure/B5812887.png)


![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![3-{[3-METHYL-4-(THIOPHENE-2-AMIDO)PHENYL]CARBAMOYL}PROPANOIC ACID](/img/structure/B5812919.png)


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5812944.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B5812947.png)
